2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to "2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" have been synthesized through various chemical reactions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized by condensation reactions and characterized using techniques such as LCMS, 1H NMR, 13C NMR, and XRD data, revealing insights into the compound's molecular structure and intermolecular interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
Several studies have focused on evaluating the biological activities of these compounds. For instance, new urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and their antiviral and antimicrobial activities were assessed. Some derivatives showed promising antiviral and potent antimicrobial activities, highlighting their potential for therapeutic applications (Reddy et al., 2013).
Radiofluorination and Imaging Applications
Compounds with fluorinated elements, similar to the one , have been synthesized for imaging applications. For instance, radiofluorinated derivatives were created as selective ligands for the dopamine D4 receptor, with potential applications in positron emission tomography (PET) imaging. These studies demonstrate the utility of such compounds in developing radioligands for neurological imaging (Tietze et al., 2006).
Antimicrobial and Antitumor Activities
Research on analogs has also shown significant antimicrobial and antitumor activities. For example, novel bivalent sigma-2 receptor/TMEM97 ligands were synthesized, exhibiting cytotoxic activity against cancer cells. This suggests the potential of these compounds in cancer therapy, targeting sigma-2 receptors to induce cell death in neuroblastoma and breast cancer cell lines (Liu et al., 2021).
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-15-6-2-3-7-16(15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-8-4-5-9-18(17)23/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREADFZFRSSQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.